methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (referred to as EMAC10163c in synthetic protocols) is a coumarin-based derivative with a 4-bromophenyl substituent attached via a 2-oxoethoxy linker. Its molecular formula is C₂₂H₁₉BrO₇, with a molecular weight of 491.29 g/mol (calculated based on structural analogs in ). The compound was synthesized via nucleophilic substitution using EMAC10163 (a hydroxycoumarin precursor) and 2,4-dibromoacetophenone in acetone with K₂CO₃ as a base, yielding 46.1% after purification by column chromatography and recrystallization .
Coumarin derivatives are studied for their bioactivity, particularly as inhibitors of tumor-associated human carbonic anhydrases (). The 4-bromophenyl group confers unique electronic and steric properties, distinguishing EMAC10163c from analogs with other aryl substituents.
Properties
IUPAC Name |
methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACRHKZAPVSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, also known as Y040-2552, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a coumarin backbone with various substituents that may influence its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrO6 |
| IUPAC Name | Methyl 2-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate |
| SMILES | Cc(c(O1)c(cc2)C(C)=C(CC(OC)=O)C1=O)c2OCC(c(cc1)ccc1Br)=O |
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to Y040-2552 have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the activity of related coumarin compounds against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, several derivatives demonstrated notable inhibitory effects. The IC50 values for these compounds ranged from 0.47 µM to 16.1 µM, indicating their potential as anticancer agents .
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. The compound Y040-2552 was tested against several bacterial strains, showing varying degrees of inhibition.
Table: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Y040-2552 | Staphylococcus aureus | 1000 µg/mL |
| Escherichia coli | 500 µg/mL |
These findings suggest that this compound may possess both anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.
The precise mechanism by which Y040-2552 exerts its biological effects remains to be fully elucidated. However, preliminary docking studies indicate that the compound may interact with specific protein targets involved in cancer cell proliferation and apoptosis. Such interactions could lead to the inhibition of tumor growth and enhanced apoptosis in malignant cells .
Molecular Docking Studies
Molecular docking simulations using protein targets relevant to cancer pathways have shown favorable binding affinities for Y040-2552, suggesting its potential as an inhibitor of key enzymes involved in tumor progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Yield Variations : EMAC10163g (biphenyl) achieved the highest yield (73.9%), likely due to the electron-rich biphenyl group enhancing reactivity. In contrast, EMAC10163c (4-bromophenyl) and EMAC10163i (phenyl) had lower yields (~46%), possibly due to steric hindrance or electronic deactivation by bromine .
- EMAC10163h (2,4-difluorophenyl) had the highest m.p. (188–190°C), attributed to fluorine’s strong electronegativity and crystal packing efficiency .
Electronic and Steric Effects of Substituents
- Its bulky size could also influence steric interactions .
- Biphenyl (EMAC10163g) : The extended π-system of biphenyl may enhance hydrophobic interactions with protein pockets, improving inhibitory potency .
- 3-Methoxyphenyl (EMAC10163k) : The methoxy group’s electron-donating effect could increase solubility but reduce metabolic stability compared to halogenated analogs .
Purity and Analytical Data
Structural Characterization Methods
Crystallographic data for these compounds were likely obtained using SHELX () and WinGX (), standard tools for small-molecule refinement. These methods ensure accurate determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
